molecular formula C10H16O2 B14495512 5,5-Diethoxy-3-methylpent-3-en-1-yne CAS No. 64259-53-6

5,5-Diethoxy-3-methylpent-3-en-1-yne

Cat. No.: B14495512
CAS No.: 64259-53-6
M. Wt: 168.23 g/mol
InChI Key: REVZHRGXDXHRAL-UHFFFAOYSA-N
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Description

5,5-Diethoxy-3-methylpent-3-en-1-yne is an organic compound with the molecular formula C10H16O2. It is characterized by the presence of an alkyne group, an alkene group, and two ethoxy groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethoxy-3-methylpent-3-en-1-yne typically involves the reaction of 3-methylpent-3-en-1-yne with diethyl ether in the presence of a strong acid catalyst. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Diethyl ether

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethoxy-3-methylpent-3-en-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.

Major Products

    Oxidation: Formation of 5,5-diethoxy-3-methylpent-3-en-2-one or 5,5-diethoxy-3-methylpentanoic acid.

    Reduction: Formation of 5,5-diethoxy-3-methylpent-3-ene or 5,5-diethoxy-3-methylpentane.

    Substitution: Formation of 5,5-dihalo-3-methylpent-3-en-1-yne derivatives.

Scientific Research Applications

5,5-Diethoxy-3-methylpent-3-en-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Diethoxy-3-methylpent-3-en-1-yne involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. The ethoxy groups may enhance its solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpent-3-en-1-yne: A simpler analog without the ethoxy groups.

    5,5-Dimethylhex-3-en-1-yne: Similar structure but with methyl groups instead of ethoxy groups.

Uniqueness

5,5-Diethoxy-3-methylpent-3-en-1-yne is unique due to the presence of both alkyne and alkene groups along with two ethoxy groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

64259-53-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

5,5-diethoxy-3-methylpent-3-en-1-yne

InChI

InChI=1S/C10H16O2/c1-5-9(4)8-10(11-6-2)12-7-3/h1,8,10H,6-7H2,2-4H3

InChI Key

REVZHRGXDXHRAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=C(C)C#C)OCC

Origin of Product

United States

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